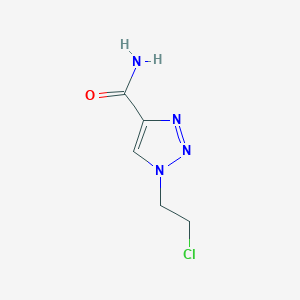

1-(2-Chloroethyl)triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

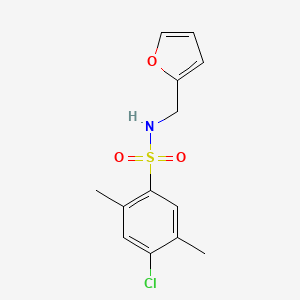

1-(2-Chloroethyl)triazole-4-carboxamide is a compound that belongs to the class of organic compounds known as triazoles . These are compounds containing a five-member aromatic ring of two carbon atoms and three nitrogen atoms .

Synthesis Analysis

The synthesis of 1-(2-Chloroethyl)triazole-4-carboxamide and similar compounds has been reported in the literature . The synthesis methods of triazole compounds from various nitrogen sources have been summarized . A facile, effective, and ecofriendly simple method for the synthesis of 1,2,4-triazole from 2,2,2-trichloroethyl imidate in PEG and employing PTSA as the catalyst leading to the corresponding 1,2,4-triazoles in mild conditions with excellent yields (92%) has been reported .Molecular Structure Analysis

The molecular structure of 1-(2-Chloroethyl)triazole-4-carboxamide has been characterized by 1H NMR and 13C NMR spectroscopy . The reaction products were isolated in 79–85% yields . To unambiguously establish the structure of the obtained compounds, X-ray diffraction analysis was carried out .Chemical Reactions Analysis

The chemical reactions of 1-(2-Chloroethyl)triazole-4-carboxamide involve the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities . The tandem aerobic oxidative coupling reaction might be the key of this reaction .科学的研究の応用

Medicinal Chemistry: c-Met Inhibition

“1-(2-Chloroethyl)triazole-4-carboxamide” derivatives have been explored for their potential as c-Met inhibitors . c-Met is a protein kinase implicated in various forms of cancer, and its inhibition can be a valuable approach in targeted cancer therapy. The compound’s structural similarity to clinical candidates like Savolitinib, which are known for potent c-Met inhibition, makes it a promising scaffold for developing new anticancer drugs .

Neuropharmacology: GABA A Modulation

In neuropharmacology, derivatives of this compound have shown activity as GABA A allosteric modulators . This application is significant because GABA A receptors are a subclass of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system. Modulating these receptors can help in the treatment of neurological disorders such as epilepsy .

Polymer Chemistry: Solar Cell Components

The triazole ring, a part of the “1-(2-Chloroethyl)triazole-4-carboxamide” structure, has been incorporated into polymers used in solar cells. These polymers help in creating more efficient energy conversion materials, which is crucial for advancing solar technology .

Fluorescent Probes

Triazole derivatives, including “1-(2-Chloroethyl)triazole-4-carboxamide”, can be used to create fluorescent probes. These probes are essential tools in biochemistry and molecular biology for studying the behavior of molecules in complex environments through fluorescence .

Anticancer Activity: Non-Small Cell Lung Cancer

Research has indicated that certain derivatives of “1-(2-Chloroethyl)triazole-4-carboxamide” exhibit growth inhibition in non-small cell lung cancer cell lines. This suggests a potential application in developing therapeutic agents for this type of cancer .

Anticancer Activity: Leukemia

Similarly, some derivatives have shown effectiveness against different leukemia cell lines. This expands the compound’s potential use in creating treatments for various forms of leukemia, which is a group of cancers that usually begin in the bone marrow and result in high numbers of abnormal white blood cells .

Safety and Hazards

While specific safety and hazards information for 1-(2-Chloroethyl)triazole-4-carboxamide is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .

将来の方向性

Given the importance of the triazole scaffold, its synthesis has attracted much attention . Triazoles are becoming potential drug candidates for the scientific community . The therapeutic importance of triazole derivatives has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

作用機序

Target of Action

1-(2-Chloroethyl)triazole-4-carboxamide is a derivative of 1,2,3-triazole, which has been found to have significant anticancer activity . The primary targets of this compound are cancer cells, specifically leukemia, melanoma, non-small cell lung, CNS, ovarian, renal, and breast cancer cells .

Mode of Action

The compound interacts with its targets by inhibiting their growth .

Biochemical Pathways

Given the compound’s anticancer activity, it likely affects pathways related to cell growth and proliferation

Pharmacokinetics

The compound’s chemical stability, resistance to metabolic degradation, and ability to form hydrogen bonds suggest that it may have favorable pharmacokinetic properties .

Result of Action

The primary result of the compound’s action is the inhibition of growth in various types of cancer cells . This suggests that 1-(2-Chloroethyl)triazole-4-carboxamide may have potential as a therapeutic agent for a variety of cancers.

特性

IUPAC Name |

1-(2-chloroethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4O/c6-1-2-10-3-4(5(7)11)8-9-10/h3H,1-2H2,(H2,7,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFYUPWTDPWTLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CCCl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-azaspiro[2.5]octane-2-carboxylate;hydrochloride](/img/structure/B2853239.png)

![5-[(4-chlorobenzyl)thio]-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2853240.png)

![2-Cyclopropyl-4-[[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2853244.png)

![3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2853249.png)

![2,2,2-Trifluoro-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone](/img/structure/B2853254.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2853255.png)

![[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B2853257.png)